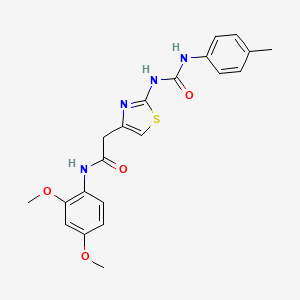
1-(3,6-dichloro-9H-carbazol-9-yl)-3-((furan-2-ylmethyl)amino)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,6-dichloro-9H-carbazol-9-yl)-3-((furan-2-ylmethyl)amino)propan-2-ol is a useful research compound. Its molecular formula is C20H18Cl2N2O2 and its molecular weight is 389.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The compound “1-(3,6-dichloro-9H-carbazol-9-yl)-3-((furan-2-ylmethyl)amino)propan-2-ol”, also known as GNF-Pf-3926, primarily targets the protein PfMFR3 in the Plasmodium falciparum parasite . PfMFR3 is an orphan transporter protein that belongs to the major facilitator superfamily (MFS) and is localized to the parasite’s mitochondrion .
Mode of Action
It is suggested that it interacts with pfmfr3, potentially affecting mitochondrial transport as well as drug resistance for clinically relevant antimalarials that target the mitochondria .
Biochemical Pathways
Given its interaction with pfmfr3, it is likely that the compound affects mitochondrial processes in plasmodium falciparum .
Pharmacokinetics
A study on a structurally related compound, gnf-pf-5009, suggests that unfavorable physicochemical properties might be responsible for a lack of oral efficacy .
Result of Action
The result of GNF-Pf-3926’s action is likely to be a disruption of mitochondrial processes in Plasmodium falciparum, given its interaction with the mitochondrial transporter PfMFR3 . This could potentially lead to the death of the parasite, providing an antimalarial effect.
Action Environment
It is known that the e factor, which measures the environmental impact of chemical processes, can affect the action of chemical compounds
Propiedades
IUPAC Name |
1-(3,6-dichlorocarbazol-9-yl)-3-(furan-2-ylmethylamino)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N2O2/c21-13-3-5-19-17(8-13)18-9-14(22)4-6-20(18)24(19)12-15(25)10-23-11-16-2-1-7-26-16/h1-9,15,23,25H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYFKSKBVPJLTID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNCC(CN2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(4-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)indolizine](/img/structure/B2818912.png)
![N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide](/img/structure/B2818915.png)
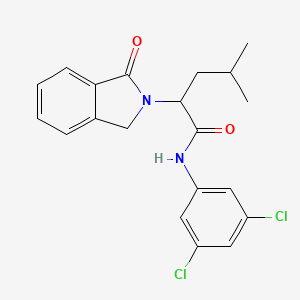
![1-[4-(4-chlorophenyl)piperazino]-2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-1,2-ethanedione](/img/structure/B2818917.png)
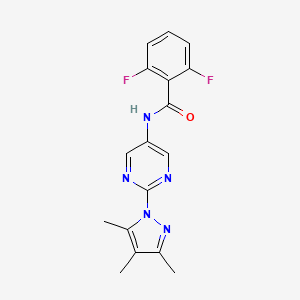
![N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}-2,5-dimethylbenzamide](/img/structure/B2818919.png)
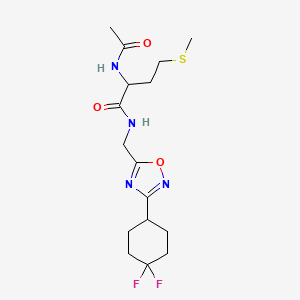
![1-methyl-3-[2-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one](/img/structure/B2818922.png)
![2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2818923.png)
![(3Z)-1-benzyl-3-{[(3-chloro-2-methylphenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione](/img/structure/B2818925.png)
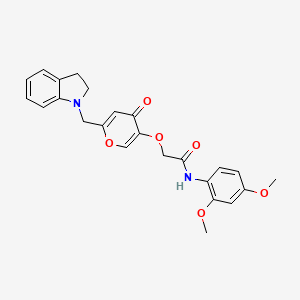
![2-((2,5-dimethylbenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2818929.png)
![3-Methoxy-4-{[(propan-2-yl)carbamoyl]methoxy}benzoic acid](/img/structure/B2818931.png)
